1,1-Dichloro-2-iodoethane

Description

Significance of Vicinal Dihaloiodoalkanes in Organic Chemistry

Within the broader family of halogenated alkanes, vicinal dihaloiodoalkanes represent a particularly useful subclass. The term "vicinal" signifies that two halogen atoms are attached to adjacent carbon atoms. fiveable.me These compounds are versatile and valuable intermediates in organic synthesis. fiveable.me A common route to their formation is the halogenation of alkenes, a process that adds halogen atoms across a carbon-carbon double bond. fiveable.mechemistryviews.org

The synthetic utility of vicinal dihalides is prominently demonstrated in their use for preparing alkynes through double dehydrohalogenation reactions, where treatment with a strong base eliminates two molecules of hydrogen halide to form a carbon-carbon triple bond. fiveable.memasterorganicchemistry.comlibretexts.org The specific inclusion of an iodine atom in a vicinal dihalide structure is of particular importance. The carbon-iodine bond is generally weaker and more polarizable than carbon-chlorine or carbon-bromine bonds. This enhanced reactivity makes iodo-substituted compounds excellent precursors for forming new carbon-carbon bonds via various coupling reactions and as effective radical initiators.

Overview of Dihaloethane Derivatives in Synthetic Methodologies

Dihaloethane derivatives are fundamental building blocks in a multitude of synthetic strategies. Their applications range from serving as simple alkylating agents to participating in complex, multi-component reactions. For instance, 1,2-dihaloethanes have been employed as readily available halogenating reagents in the synthesis of complex molecules like unsymmetrical urea (B33335) derivatives. rsc.orgrsc.orgresearchgate.net

Compounds such as 1,2-dichloroethane (B1671644) are not only used as reactants but also frequently as solvents in chemical transformations, for example, in Lewis acid-catalyzed cyclizations for creating aryldihydronaphthalene lignans. nih.gov The two halogen atoms provide two reactive sites, allowing for sequential or double displacement reactions. A classic application is the conversion of alkenes to alkynes, which involves first creating a vicinal dihalide from an alkene, followed by a double elimination reaction to yield the alkyne. libretexts.org This two-step process highlights the strategic importance of dihaloethanes in transforming simple starting materials into more complex and valuable chemical structures. masterorganicchemistry.com

Research Landscape of 1,1-Dichloro-2-iodoethane within Organohalogen Chemistry

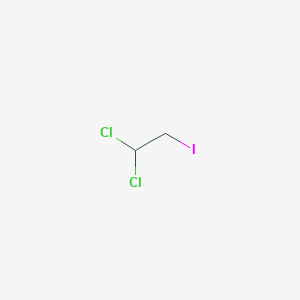

The compound this compound is a specific vicinal dihaloiodoalkane with the chemical formula C₂H₃Cl₂I. Its structure consists of an ethane (B1197151) backbone with two chlorine atoms on the first carbon and an iodine atom on the second carbon. While the compound is cataloged in chemical databases, the volume of dedicated research focusing specifically on its synthesis, reactivity, and applications appears to be limited in the public domain.

Despite the scarcity of specific research findings, its properties can be predicted based on its structure and data available from chemical informatics sources.

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₃Cl₂I |

| Molecular Weight | 228.86 g/mol |

| Appearance | (Predicted) Colorless Liquid |

| Density | (Predicted) 2.4±0.1 g/cm³ |

| Boiling Point | (Predicted) 175.6±8.0 °C at 760 mmHg |

| Flash Point | (Predicted) 71.2±15.7 °C |

| XLogP3 | 2.2 |

Note: The data in this table is based on computational predictions as experimental data is not widely available.

From a chemical reactivity perspective, the this compound molecule possesses distinct features that would govern its behavior in chemical reactions:

The Carbon-Iodine Bond: This is the most reactive site in the molecule. The C-I bond is significantly weaker than C-Cl and C-H bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.

Radical Reactions: The weak C-I bond can also undergo homolytic cleavage when exposed to heat or light, generating an iododichloroethyl radical. This makes the compound a potential initiator or participant in radical-mediated transformations.

Elimination Reactions: In the presence of a strong base, this compound could undergo dehydrohalogenation. The elimination of hydrogen iodide (HI) would be the more likely initial step, leading to the formation of 1,1-dichloroethene.

While analogous compounds, particularly fluorinated haloethanes, have been studied for their roles as telogens and in the synthesis of fluoropolymers, specific industrial or large-scale synthetic applications for this compound are not well-documented. lookchem.comthieme-connect.de The research landscape suggests that while the fundamental chemistry of such a molecule can be inferred, its full potential and specific reaction pathways remain an area open for further investigation within organohalogen chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-2-iodoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2I/c3-2(4)1-5/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIVJFOQJKSIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631733 | |

| Record name | 1,1-Dichloro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-37-8 | |

| Record name | 1,1-Dichloro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dichloro 2 Iodoethane and Analogues

Direct Halogenation Strategies

Direct halogenation strategies involve the introduction of halogen atoms directly onto a carbon skeleton. These methods are fundamental in organic synthesis and include radical additions and stereoselective approaches to achieve desired structural outcomes.

Radical Addition Reactions in Haloethane Synthesis

Radical addition reactions are a cornerstone for the synthesis of haloalkanes, particularly for achieving anti-Markovnikov substitution patterns. wikipedia.org These reactions typically proceed via a free-radical chain mechanism, initiated by heat or light. wikipedia.org A key example is the Atom Transfer Radical Addition (ATRA) reaction, first described by Kharasch, where organohalides are coupled to olefins. chimia.ch This process can be catalyzed by transition metal complexes, such as those of copper and ruthenium, which act as halogen atom transfer agents and help minimize side reactions like polymerization. chimia.ch

The synthesis of mixed haloethanes like 1,1-dichloro-2-iodoethane can be conceptualized through the radical addition of an iodine- and chlorine-containing species across a double bond. For instance, the radical addition of iodine monochloride (ICl) to a haloalkene is a viable pathway. Research has shown that the radical addition of ICl to chlorotrifluoroethene results in a mixture of isomers, with 1,2-dichloro-1,2,2-trifluoro-1-iodoethane being a primary product. thieme-connect.de This demonstrates the feasibility of forming C-Cl and C-I bonds in a single addition step. The mechanism involves the homolytic cleavage of the I-Cl bond, followed by the addition of the iodine radical to the alkene, and subsequent chlorine atom transfer.

Modern methods have also explored generating halomethyl radicals for addition to alkenes, providing a green and efficient strategy for creating polyhalogenated compounds. researchgate.net

Table 1: Examples of Radical Addition Reactions for Haloethane Synthesis

| Reaction Type | Substrate | Reagent | Catalyst/Initiator | Major Product(s) | Reference |

|---|---|---|---|---|---|

| Atom Transfer Radical Addition (ATRA) | Styrene | Ethyl trichloroacetate | Cp*RuCl₂(PPh₃) / Mg | Ethyl 2,2,4-trichloro-4-phenylbutanoate | chimia.ch |

| Radical Addition | Chlorotrifluoroethene | Iodine monochloride (ICl) | Not specified | 1,2-dichloro-1,2,2-trifluoro-1-iodoethane (~90-95%) | thieme-connect.de |

| Free-radical addition | Alkene | Hydrogen bromide (HBr) | Peroxides | Anti-Markovnikov bromoalkane | wikipedia.org |

Stereoselective Halogenation Approaches

Controlling stereochemistry is critical in organic synthesis. For the halogenation of alkenes, stereoselectivity is often achieved through the formation of a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com When a halogen like bromine or chlorine approaches an alkene, it forms a three-membered ring (a bromonium or chloronium ion), which delocalizes the positive charge. libretexts.org The subsequent attack by a halide ion occurs from the side opposite to this ring (backside attack), resulting in a stereospecific anti-addition of the two halogen atoms across the double bond. libretexts.orgmasterorganicchemistry.com This mechanism prevents carbocation rearrangements and dictates the relative stereochemistry of the product. libretexts.org Halogenation of alkenes is therefore considered a stereospecific reaction, where different stereoisomers of the starting alkene will lead to different stereoisomers of the product. masterorganicchemistry.com

In contrast, radical halogenation of alkanes at a carbon that becomes a stereocenter typically results in a racemic mixture. libretexts.org The reaction proceeds through a trigonal planar radical intermediate. The incoming halogen has an equal probability of attacking from either face of the plane, leading to both R and S enantiomers in equal amounts. libretexts.org

Functional Group Interconversions for Iodoalkane Generation

The synthesis of iodoalkanes can often be accomplished by modifying existing functional groups, providing a versatile alternative to direct iodination.

Conversion from Dichloroethane Precursors

One of the most common and effective methods for converting alkyl chlorides to alkyl iodides is the Finkelstein reaction. manac-inc.co.jp This reaction involves treating a chloroalkane with an alkali metal iodide, typically sodium iodide (NaI), in a solvent like acetone (B3395972). manac-inc.co.jpquora.com The mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where the iodide ion displaces the chloride ion. manac-inc.co.jp The equilibrium is driven towards the product because sodium chloride (NaCl) is insoluble in acetone and precipitates out, effectively removing it from the reaction mixture. This principle can be directly applied to convert a dichloroethane precursor, such as 1,1-dichloroethane (B41102) or 1,2-dichloroethane (B1671644), into an iodinated derivative. quora.com By controlling the stoichiometry, it is possible to substitute one or both chlorine atoms.

Table 2: The Finkelstein Reaction for Halogen Exchange

| Precursor | Reagent | Solvent | Product | Key Principle | Reference |

|---|---|---|---|---|---|

| Chloroethane | NaI | Acetone | Iodoethane | Precipitation of NaCl drives equilibrium. | quora.com |

| Alkyl Chloride/Bromide | NaI | Acetone | Alkyl Iodide | SN2 nucleophilic substitution. | manac-inc.co.jp |

Iodination of Halogenated Alkenes

The addition of iodine to alkenes that already contain halogen atoms is a direct method for producing polyhalogenated alkanes. The reaction of an alkene with molecular iodine (I₂) is typically slow. libretexts.org However, interhalogen compounds like iodine monochloride (ICl) are more reactive and can add across a double bond. youtube.com For example, reacting vinyl chloride with ICl would be expected to produce this compound.

The mechanism involves the electrophilic attack of the more electropositive atom of the interhalogen (iodine in the case of ICl) on the alkene, forming a cyclic iodonium (B1229267) ion intermediate. youtube.com The chloride ion then attacks this intermediate. According to Markovnikov's rule, the more positive iodine atom will bond to the carbon with more hydrogen atoms, and the chloride will bond to the more substituted carbon, which is also where the positive charge is better stabilized in the intermediate. masterorganicchemistry.com The reaction is stereoselective, resulting in anti-addition of the iodine and chlorine atoms. libretexts.org A notable example is the addition of ICl to chlorotrifluoroethene, which yields 1,2-dichloro-1,2,2-trifluoro-1-iodoethane as the major product. thieme-connect.de

Emerging Synthetic Pathways for Halogenated Ethanes

The field of organic synthesis is continuously evolving, with new methods being developed to improve efficiency, selectivity, and environmental sustainability.

Several novel strategies for the synthesis of halogenated compounds have gained prominence:

Hypervalent Iodine Reagents: These compounds are inexpensive, non-toxic, and environmentally friendly alternatives for synthesizing halogenated cyclic compounds through intramolecular halocyclisation of alkenes. beilstein-journals.org

Transition Metal Catalysis: Ruthenium-catalyzed Atom Transfer Radical Addition (ATRA) reactions provide a powerful method for coupling organohalides to olefins with high selectivity and efficiency. chimia.ch

Photoredox Catalysis: Visible-light-induced reactions offer a mild and efficient way to generate radical intermediates for C-C bond formation. For instance, the trifluoroethylation of various molecules has been achieved using 1,1,1-trifluoro-2-iodoethane (B141898) as a radical source under photoredox conditions. researchgate.netresearchgate.net

Biosynthesis and Enzymatic Halogenation: Nature provides a blueprint for halogenation using enzymes. Researchers are exploring the use of halogenases to create new biosynthetic pathways for producing halogenated organic molecules. dtu.dk These enzymatic methods can offer high specificity and operate under mild, environmentally friendly conditions. nih.gov

These emerging pathways represent the forefront of synthetic chemistry, offering promising alternatives to traditional methods for preparing complex halogenated molecules. numberanalytics.com

Catalytic Approaches to Carbon-Halogen Bond Formation

The formation of carbon-halogen bonds is a fundamental transformation in organic synthesis. For a compound like this compound, a key synthetic disconnection involves the addition of an iodine and a chlorine atom across a double bond. A logical precursor for such a transformation would be an appropriately chlorinated ethylene (B1197577) derivative.

One of the most direct routes to vicinal chloro-iodo alkanes is the addition of iodine monochloride (ICl) to an alkene. wikipedia.org The reaction of ICl with alkenes can proceed through either an ionic or a free-radical mechanism, which can lead to different regioisomers. nih.gov For instance, the radical addition of ICl to chlorotrifluoroethylene (B8367) results in a mixture of isomers. thieme-connect.de To control the regioselectivity and improve reaction efficiency, catalytic methods are often employed.

Addition of Iodine Monochloride to Alkenes

The electrophilic addition of ICl to alkenes is a well-established method for producing chloro-iodo alkanes. wikipedia.org The regioselectivity of this addition is governed by the electronic properties of the starting alkene. In the case of vinyl chloride, the reaction with hydrogen iodide follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the iodide adds to the carbon with the chlorine atom. This is attributed to the electromeric effect of the chlorine atom, which can stabilize a carbocation on the adjacent carbon. stackexchange.com A similar regioselectivity would be expected for the addition of ICl, leading to the formation of this compound from vinyl chloride, where the iodine atom acts as the electrophile (I⁺) and adds to the less substituted carbon, followed by the attack of the chloride anion on the more substituted carbon.

However, direct addition of ICl can often lead to mixtures of regio- and stereoisomers. acs.org To address this, catalytic systems have been developed. One effective method involves the use of tetrabutylammonium (B224687) iodide in refluxing dichloroethane. This system is believed to proceed through the slow, in-situ generation of ICl, which then reacts with the alkene. The presence of the tetrabutylammonium salt can also act as a phase-transfer catalyst and complex with ICl, leading to high regio-, chemo-, and stereoselectivity. acs.org

Another approach involves the use of Lewis acids to catalyze the halogen exchange. For example, 1,1-diiodoethane (B1619546) can be synthesized from 1,1-dichloroethane using ethyl iodide in the presence of aluminum trichloride. wikipedia.org A similar catalytic halogen exchange could potentially be adapted for the synthesis of this compound.

Below is a table summarizing catalytic approaches for the synthesis of related haloalkanes, which could be analogous for the synthesis of this compound.

| Precursor | Reagents | Catalyst | Product(s) | Yield (%) | Reference |

| Chlorotrifluoroethylene | ICl | None (Ionic) | 1,2-Dichloro-1,2,2-trifluoro-1-iodoethane and 1,1-Dichloro-2,2,2-trifluoro-2-iodoethane | ~95% (major isomer) | nih.gov |

| Alkenes | ICl / Organoboranes | None | Alkyl iodides | - | acs.org |

| Alkynes | Bu₄NI / Dichloroethane | None (slow ICl generation) | Single-isomer vinyl iodochlorides | High | acs.org |

| 1,1-Dichloroethane | Ethyl iodide | AlCl₃ | 1,1-Diiodoethane | ~67% | wikipedia.org |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry has emerged as a powerful tool for organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are hazardous, exothermic, or involve gaseous reagents. scispace.comvapourtec.com The synthesis of this compound, which could involve the handling of volatile and corrosive reagents like vinyl chloride and iodine monochloride, is a prime candidate for a continuous flow process.

A continuous flow setup for the synthesis of this compound via the addition of ICl to vinyl chloride would typically consist of several key components:

Reagent Delivery: Syringe pumps or mass flow controllers would be used to precisely deliver solutions of the reactants (e.g., vinyl chloride in a suitable solvent and a solution of ICl or a precursor system like Bu₄NI in dichloroethane) into the system. thalesnano.comhelgroup.com

Mixing: A micromixer would be employed to ensure rapid and efficient mixing of the reactant streams. helgroup.com

Reactor: The reaction would take place in a temperature-controlled reactor, which could be a coiled tube or a microreactor chip. The material of the reactor would need to be chemically resistant to the corrosive reagents (e.g., PFA, glass, or Hastelloy). scispace.com The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rates and the reactor volume. thalesnano.com

Pressure Regulation: A back-pressure regulator would be used to maintain the system under pressure. This is particularly important for reactions involving gaseous reagents like vinyl chloride, as it increases their solubility in the liquid phase and can prevent the solvent from boiling at elevated temperatures, allowing for faster reaction rates. thalesnano.comhelgroup.com

Quenching and Collection: The output from the reactor would flow into a quenching solution to stop the reaction (e.g., a solution of sodium thiosulfate (B1220275) to remove unreacted iodine) before the product is collected. scispace.com

The table below outlines a hypothetical continuous flow process for the synthesis of this compound.

| Parameter | Description |

| Reactant A | Vinyl chloride solution in an inert solvent (e.g., dichloromethane) |

| Reactant B | Iodine monochloride solution or a solution of Bu₄NI in dichloroethane |

| Pumps | High-pressure syringe pumps or HPLC pumps |

| Reactor Type | Coiled PFA tubing or a glass microreactor |

| Reactor Volume | 1 - 10 mL |

| Flow Rate | 0.1 - 1.0 mL/min |

| Residence Time | 1 - 10 minutes |

| Temperature | 25 - 100 °C |

| Pressure | 5 - 15 bar |

| Quenching | In-line quenching with aqueous sodium thiosulfate solution |

This continuous flow approach would offer enhanced safety by minimizing the amount of hazardous material present at any given time and would allow for precise control over reaction parameters, leading to potentially higher yields and selectivity compared to traditional batch methods. scispace.com

Chemical Reactivity and Transformation of 1,1 Dichloro 2 Iodoethane

Nucleophilic Substitution Reactions at the Iodoethane Core

Nucleophilic substitution reactions involve the attack of a nucleophile on an electrophilic carbon atom, resulting in the replacement of a leaving group. savemyexams.com In 1,1-dichloro-2-iodoethane, the carbon atom bonded to iodine is the principal site for nucleophilic attack due to the superior leaving group ability of iodide compared to chloride. libretexts.org

Regioselectivity and Stereoselectivity in Substitution Processes

Regioselectivity: In nucleophilic substitution reactions of this compound, high regioselectivity is observed. The nucleophile preferentially attacks the carbon atom bearing the iodine atom (C-2). This is because the carbon-iodine bond (approx. 228 kJ/mol) is significantly weaker and more polarizable than the carbon-chlorine bond (approx. 346 kJ/mol), making the iodide ion a much better leaving group than the chloride ion. libretexts.org Reactions with nucleophiles such as hydroxides or cyanides will primarily yield 2,2-dichloroethanol (B146553) or 2,2-dichloropropanenitrile, respectively, with the dichloro- functionality remaining intact.

Stereoselectivity: The stereochemical outcome of a substitution reaction depends on the mechanism, which can be either Sₙ1 or Sₙ2. libretexts.org

Sₙ2 Mechanism: For primary halides like this compound, the Sₙ2 mechanism is generally favored. This mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the reaction center. libretexts.org If the starting material were chiral, a single enantiomer of the product would be formed.

Sₙ1 Mechanism: An Sₙ1 pathway, which proceeds through a carbocation intermediate, is less likely for this primary halide. ksu.edu.sa However, if forced under specific conditions (e.g., with a very poor nucleophile and a polar protic solvent), the resulting primary carbocation would be highly unstable. If it were to form, the nucleophile could attack the planar carbocation from either face, leading to a racemic mixture of products. libretexts.orgksu.edu.sa

The table below summarizes the expected outcomes for substitution reactions.

| Feature | Description |

| Reaction Site | Carbon atom bonded to iodine (C-2) |

| Primary Mechanism | Sₙ2 (Bimolecular Nucleophilic Substitution) |

| Stereochemical Outcome | Inversion of configuration at the reaction center |

| Major Product Type | R-Nu (where Nu is the nucleophile and R is the 2,2-dichloroethyl group) |

Radical Processes Involving this compound

The relatively weak C-I bond in this compound also makes it susceptible to homolytic cleavage, initiating radical reactions. These processes are important for forming new carbon-carbon or carbon-heteroatom bonds.

Atom-Transfer Radical Addition (ATRA) Reactions

Atom-transfer radical addition (ATRA) is a process where a radical adds to an unsaturated compound (like an alkene), and a halogen atom is subsequently transferred from the starting haloalkane to the newly formed radical, propagating a radical chain. chimia.ch Transition metal complexes, particularly those of copper and ruthenium, are often used to catalyze these reactions. chimia.ch

In a typical ATRA reaction involving this compound and an alkene, the process would be initiated to form a 1,1-dichloro-2-iodoethyl radical. This radical then adds across the double bond of the alkene. The resulting adduct radical abstracts an iodine atom from another molecule of this compound to furnish the final product and regenerate the radical, continuing the chain. Visible light photoredox catalysis can also be employed to generate the initial radical species. rsc.orgmdpi.com

Generalized ATRA Reaction Scheme

Initiation: Formation of the Cl₂CH-CH₂• radical.

Propagation Step 1: Cl₂CH-CH₂• + R-CH=CH₂ → R-CH•-CH₂-CH₂-CHCl₂

Propagation Step 2: R-CH•-CH₂-CH₂-CHCl₂ + ICH₂CHCl₂ → R-CHI-CH₂-CH₂-CHCl₂ + •CH₂CHCl₂ This scheme illustrates the fundamental steps of an ATRA reaction. chimia.ch

Generation of Halogenated Ethyl Radicals

The 1,1-dichloro-2-iodoethyl radical (•CH(Cl₂)CH₂I) or, more likely, the 2,2-dichloroethyl radical (•CH₂CHCl₂) can be generated from this compound. The homolytic cleavage of the C-I bond is the most facile pathway due to its lower bond dissociation energy compared to C-Cl and C-H bonds. This cleavage can be induced by:

Photolysis: Irradiation with UV light can provide the energy needed to break the C-I bond.

Radical Initiators: Reagents like AIBN (azobisisobutyronitrile) or benzoyl peroxide can be used to initiate the radical process.

Photoredox Catalysis: Visible light photocatalysts can facilitate the single-electron transfer (SET) reduction of the C-I bond to generate the corresponding radical. rsc.orgresearchgate.net For instance, an excited photocatalyst can reduce 1,1,1-trifluoro-2-iodoethane (B141898) to an anion radical, which then fragments into an iodide ion and a trifluoroethyl radical. rsc.org A similar mechanism would apply to this compound, generating a 2,2-dichloroethyl radical.

Elimination Reactions and Formation of Unsaturated Derivatives

Elimination reactions, which often compete with nucleophilic substitution, involve the removal of atoms or groups from adjacent carbon atoms to form a double bond. masterorganicchemistry.com In this compound, treatment with a strong, non-nucleophilic base can induce dehydroiodination.

The reaction typically follows an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously. libretexts.org For this compound, the base would remove a proton from the dichlorinated carbon, while the iodide ion is eliminated.

Reaction: ICH₂CHCl₂ + Base → I⁻ + Base-H⁺ + Cl₂C=CH₂ (1,1-dichloroethene)

The regioselectivity of elimination reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product. libretexts.org However, in this case, there is only one type of β-hydrogen, so only one alkene product, 1,1-dichloroethene, is possible via dehydroiodination. Dehydrochlorination is less likely due to the poorer leaving group ability of chloride. thieme-connect.de The use of bulky bases can favor the formation of the less substituted alkene (Hofmann's rule), but this is not applicable here. ksu.edu.sa Heat generally favors elimination over substitution. masterorganicchemistry.com

Dehydrohalogenation Pathways

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate. In this compound (Cl₂CH-CH₂I), there are two potential pathways for this reaction: dehydroiodination (loss of HI) and dehydrochlorination (loss of HCl).

The facility of a halogen to act as a leaving group follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, the carbon-iodine bond is significantly weaker than the carbon-chlorine bonds, making the elimination of hydrogen iodide (HI) the more favorable pathway under most conditions.

Dehydroiodination: This pathway involves the abstraction of a proton from the dichloromethyl carbon (C1) and the departure of the iodide leaving group from C2. This process is not possible as there are no hydrogens on C2. The correct pathway involves the loss of the iodide from C2 and a proton from the adjacent C1. This E2 elimination, typically promoted by a strong, non-nucleophilic base, would lead to the formation of 1,1-dichloroethene .

Dehydrochlorination: This pathway requires the removal of a proton from the iodomethyl carbon (C2) and the loss of a chloride ion from C1. This would result in the formation of 1-chloro-2-iodoethene , which can exist as a mixture of (E) and (Z) isomers. While less favorable than dehydroiodination, this reaction can occur, particularly under forcing conditions or with specific base/solvent systems that may favor attack at the C2 proton.

The choice of base and reaction conditions plays a critical role in directing the outcome of the elimination. ksu.edu.sa Sterically hindered bases, such as potassium tert-butoxide, tend to favor the formation of the less substituted alkene (Hofmann product), whereas smaller bases like sodium ethoxide often favor the more substituted, thermodynamically more stable alkene (Zaitsev product). ksu.edu.salibretexts.org

Synthesis of Dichloroiodoethene Analogues

The dehydrohalogenation of this compound serves as a direct, albeit theoretical, route to dichloroiodoethene analogues. As discussed, the primary product expected from dehydrochlorination is 1-chloro-2-iodoethene.

While specific documented syntheses of dichloroiodoethenes from this compound are not prevalent in readily available literature, the synthesis of related compounds provides insight. For instance, (Z)-1,2-dichloro-1-iodoethene has been synthesized from trichloroethylene, demonstrating the viability of such mixed haloalkene structures. rsc.org The controlled elimination of HCl from this compound would theoretically provide a pathway to these useful synthetic intermediates, which can then be employed in further cross-coupling reactions where the remaining halogen atoms can be selectively functionalized.

Cross-Coupling Chemistry of the Iodoethane Moiety

The carbon-iodine bond in this compound is the primary site of reactivity in transition metal-catalyzed cross-coupling reactions. harvard.edu The C-I bond readily undergoes oxidative addition to low-valent metal centers, a key step in the catalytic cycles of many named reactions. rsc.orgrsc.org This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.

Palladium-Catalyzed Coupling Reactions

Palladium is one of the most versatile metals for catalyzing cross-coupling reactions, and the C(sp³)-I bond of this compound is an excellent electrophilic partner. rsc.orgfiveable.mesigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. harvard.edupreprints.org The reaction would selectively replace the iodine atom, yielding a 1,1-dichloro-3-substituted-propane derivative.

Sonogashira Coupling: In a Sonogashira reaction, this compound would be coupled with a terminal alkyne. nrochemistry.comorganic-chemistry.orgnih.gov This reaction is co-catalyzed by palladium and copper(I) and requires a base, typically an amine, which may also serve as the solvent. The product would be a 1,1-dichloro-alk-3-yne.

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.orgmdpi.com A reductive Heck-type reaction could potentially couple this compound with an alkene, where the C-I bond adds across the double bond, followed by a reduction step instead of the typical β-hydride elimination. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. The coupling of this compound with an organozinc compound under palladium catalysis would provide another efficient route to C(sp³)-C(sp³) or C(sp³)-C(sp²) bond formation.

| Reaction Name | Nucleophilic Partner | Typical Catalyst/Reagents | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Cl₂CH-CH₂-R |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Cl₂CH-CH₂-C≡C-R |

| Heck (Reductive) | R'-CH=CH₂ | Pd(OAc)₂, Ligand, H⁻ source | Cl₂CH-CH₂-CH₂-CH₂-R' |

| Negishi | R-ZnX | Pd(PPh₃)₄ | Cl₂CH-CH₂-R |

Copper-Mediated Transformations

Copper-based reagents and catalysts offer a complementary approach to palladium for activating alkyl iodides. sustech.edu.cn

Ullmann-Type Reactions: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides. organic-chemistry.orgwikipedia.org An analogous reaction could involve the homo-coupling of this compound to produce 1,1,4,4-tetrachlorobutane . Furthermore, Ullmann-type condensations could couple this compound with nucleophiles like phenols, thiols, or amines to form the corresponding ethers, thioethers, and amines, respectively. nih.gov

Reductive Coupling: Copper can promote the reductive coupling of alkyl halides with various partners. For instance, an efficient copper-promoted reductive coupling has been developed for aryl iodides with 1,1,1-trifluoro-2-iodoethane. researchgate.net A similar protocol could likely be applied to this compound to couple it with aryl iodides or other electrophiles.

| Reaction Type | Coupling Partner | Typical Reagents | Expected Product |

|---|---|---|---|

| Homo-coupling | Another molecule of substrate | Cu powder, heat | 1,1,4,4-Tetrachlorobutane |

| Ullmann Condensation | Phenol (ArOH) | CuI, Base (e.g., Cs₂CO₃) | 1-(Aryloxy)-2,2-dichloroethane |

| Ullmann Condensation | Amine (R₂NH) | CuI, Ligand, Base | N-(2,2-dichloroethyl)-N-dialkylamine |

Mechanistic Investigations of 1,1 Dichloro 2 Iodoethane Reactions

Computational Approaches to Reaction Mechanism Elucidation

Transition State Characterization

The transition state is a critical, fleeting configuration along the reaction coordinate that corresponds to the highest potential energy point. Its characterization provides insight into the bonding changes and structural dynamics of a reaction. For 1,1-dichloro-2-iodoethane, potential reactions such as dehydrohalogenation are of primary interest.

Dehydrohalogenation can proceed through different mechanisms, most notably the bimolecular elimination (E2) and unimolecular elimination (E1) pathways. Each possesses a unique transition state.

The E2 transition state is characterized by a concerted process where a base removes a proton from the carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously. crunchchemistry.co.uk This creates a short-lived arrangement with several partial bonds. crunchchemistry.co.uk For this compound, the transition state would involve the partial formation of a bond between the base and a hydrogen on the second carbon, the partial breaking of the C-H bond, the partial formation of a C=C double bond, and the partial breaking of the carbon-halogen bond (either C-Cl or C-I). The negative charge is spread over this entire system, from the base to the leaving group. crunchchemistry.co.uk The geometry of the E2 transition state is typically anti-periplanar, where the proton being abstracted and the leaving group are on opposite sides of the C-C bond. msu.edu

The E1 transition state , in contrast, is part of a two-step mechanism. The rate-determining step is the formation of a carbocation intermediate, and the transition state for this step involves the stretching and breaking of the carbon-halogen bond. crunchchemistry.co.uk The stability of the resulting carbocation is a crucial factor. Following the formation of the carbocation, a base removes an adjacent proton in a subsequent, lower-energy step.

Computational studies on related polychlorinated ethanes have been used to model and understand these transition states, often employing methods like density functional theory (DFT) to calculate geometries and energies. acs.org

| Reaction Pathway | Key Characteristics of Transition State | Factors Favoring the Pathway |

| E2 Elimination | Concerted bond breaking and formation; anti-periplanar geometry; partial bonds between base-H, H-C, C=C, and C-X. crunchchemistry.co.ukmsu.edu | Strong, non-nucleophilic bases; primary and secondary alkyl halides. crunchchemistry.co.ukchemistry.coach |

| E1 Elimination | Resembles the structure just before the formation of a carbocation; involves significant C-X bond stretching. crunchchemistry.co.uk | Weak bases; tertiary alkyl halides; solvents that stabilize carbocations. crunchchemistry.co.ukchemistry.coach |

| SN2 Substitution | A single transition state where the nucleophile attacks the carbon as the leaving group departs; pentacoordinate carbon. | Strong, non-bulky nucleophiles; primary alkyl halides. chemistry.coach |

| SN1 Substitution | Similar to the E1 pathway, the rate-determining transition state leads to a carbocation intermediate. | Weak nucleophiles; tertiary alkyl halides; polar protic solvents. chemistry.coach |

Table 1: General characteristics of transition states for common reaction pathways of haloalkanes.

Energy Profiles and Reaction Coordinate Analysis

For an E2 reaction of this compound, the energy profile would show a single peak corresponding to the concerted transition state. msu.edu The height of this peak relative to the reactants represents the activation energy. The reaction is typically favored by strong bases and is bimolecular, meaning the rate depends on the concentration of both the haloalkane and the base. crunchchemistry.co.uk The stability of the alkene product also influences the reaction rate, with more substituted alkenes generally being more stable (Zaitsev's rule). libretexts.org However, bulky bases can favor the formation of the less substituted alkene (Hofmann product). libretexts.org

The E1 reaction pathway has a more complex energy profile with at least two peaks and an intermediate valley. crunchchemistry.co.uk The first and highest peak corresponds to the transition state for the formation of the carbocation intermediate. The valley represents the energy of this intermediate. The second, smaller peak is the transition state for the deprotonation of the carbocation to form the alkene. Since the first step is the slowest, it is the rate-determining step. crunchchemistry.co.uk

Substitution reactions (SN2 and SN1) are often in competition with elimination reactions. masterorganicchemistry.com The SN2 reaction, like the E2 reaction, has a single transition state, while the SN1 reaction proceeds through a carbocation intermediate similar to the E1 pathway. msu.educhemistry.coach The choice between substitution and elimination is influenced by factors such as the nature of the nucleophile/base, the structure of the alkyl halide, and the reaction temperature. chemistry.coachmasterorganicchemistry.com

| Parameter | E2 Mechanism | E1 Mechanism |

| Number of Steps | One msu.edu | Two crunchchemistry.co.uk |

| Rate Determining Step | Concerted removal of H+ and X- crunchchemistry.co.uk | Formation of carbocation crunchchemistry.co.uk |

| Intermediate | None crunchchemistry.co.uk | Carbocation crunchchemistry.co.uk |

| Activation Energy (Ea) | Depends on concentrations of substrate and base. crunchchemistry.co.uk | Depends only on substrate concentration. crunchchemistry.co.uk |

| Reaction Coordinate | Shows a single energy maximum. msu.edu | Shows two energy maxima with an intermediate minimum. crunchchemistry.co.uk |

Table 2: Comparison of energy profile features for E2 and E1 elimination mechanisms.

In the context of this compound, the presence of multiple halogen atoms (two chlorine and one iodine) introduces further complexity. The carbon-iodine bond is weaker than the carbon-chlorine bond, making iodide the better leaving group. Therefore, elimination or substitution reactions would likely involve the departure of the iodide ion. The electron-withdrawing effects of the chlorine atoms would also influence the acidity of the neighboring hydrogens, potentially affecting the rate of E2 reactions.

Advanced Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of 1,1-dichloro-2-iodoethane are expected to be characterized by several key vibrational modes typical of a halogenated ethane (B1197151). The region below 1500 cm⁻¹ is considered the fingerprint region and contains complex, unique vibrations for the molecule. docbrown.info

C-H Stretching: Absorptions due to carbon-hydrogen bond stretching are anticipated in the 2850-3000 cm⁻¹ region, which is characteristic for alkanes. orgchemboulder.com

C-H Bending: Methylene (-CH₂) scissoring and methine (C-H) bending vibrations are expected to appear in the 1470-1340 cm⁻¹ range. docbrown.info A C-H wagging mode associated with the terminal haloalkane group may also be observed between 1300-1150 cm⁻¹. orgchemboulder.com

C-C Stretching: The carbon-carbon single bond stretch typically gives rise to a weak band in the 1200-800 cm⁻¹ region.

C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine stretching vibrations are expected in the 850-550 cm⁻¹ range. orgchemboulder.com The presence of two chlorine atoms on the same carbon (geminal dichloride) would likely result in distinct symmetric and asymmetric stretching modes.

C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, so its stretching vibration is expected at a lower frequency, typically in the 600-500 cm⁻¹ range.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Frequency ranges are based on general data for halogenated alkanes. orgchemboulder.comorgchemboulder.com

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| C-H Stretching | -CH, -CH₂ | 2850 - 3000 | Strong |

| C-H Bending (Scissoring/Wagging) | -CH, -CH₂ | 1150 - 1470 | Medium |

| C-C Stretching | C-C | 800 - 1200 | Weak to Medium |

| C-Cl Stretching | -CCl₂ | 550 - 850 | Strong |

| C-I Stretching | -CI | 500 - 600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

For a simple, non-polymeric compound like this compound, which is expected to be a liquid at standard temperature and pressure, obtaining a single crystal suitable for X-ray diffraction analysis presents a significant challenge. The process would require specialized cryogenic techniques to grow a single crystal from the liquid state at low temperatures.

As of now, there is no publicly available data on the single-crystal X-ray structure of this compound in crystallographic databases. Consequently, experimental details regarding its solid-state conformation, bond lengths, and angles remain undetermined.

Theoretical and Computational Studies of 1,1 Dichloro 2 Iodoethane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution and bonding within a molecule. These calculations can elucidate properties such as molecular orbital energies, charge distributions, and dipole moments, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic energy and electron density of a molecule, from which various properties can be derived.

In the context of 1,1-dichloro-2-iodoethane, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determining the most stable arrangement of atoms in the molecule, including bond lengths and angles.

Calculate vibrational frequencies: These can be compared with experimental infrared and Raman spectra to confirm the structure.

Determine electronic properties: This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are central to understanding chemical reactivity.

For instance, studies on similar molecules like Halon-1211 (bromochlorodifluoromethane) have utilized DFT to calculate optimized geometries and atomic charges, providing insights into the polarity and reactivity of different chemical bonds within the molecule. rjpbcs.com It was found that the C-Br bond is often the most susceptible to cleavage, a prediction that can be extended to the C-I bond in this compound due to its lower bond energy.

Table 1: Illustrative DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| C-C Bond Length | ~1.54 Å | Standard single bond length. |

| C-Cl Bond Length | ~1.78 Å | Typical for chloroalkanes. |

| C-I Bond Length | ~2.14 Å | The longest and weakest carbon-halogen bond. |

| Dipole Moment | ~2.0 D | Indicates a polar molecule. |

Note: The values in this table are illustrative and based on typical bond lengths and properties of similar halogenated ethanes. Actual values would require specific DFT calculations for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations would be valuable for:

Accurate energy calculations: Providing a precise determination of the molecule's total energy and the relative energies of different conformers.

Calculation of electron correlation effects: These are important for accurately describing the interactions between electrons and can influence the predicted properties.

Investigating excited states: Understanding how the molecule behaves when it absorbs energy.

Studies on 1,2-dihaloethanes have employed ab initio methods to investigate the relative stabilities of their gauche and trans conformers, revealing that the energy difference is influenced by the size of the halogen atoms. taylorfrancis.com For 1,2-dichloroethane (B1671644), ab initio calculations have been used to characterize the isomers and calculate their vibrational frequencies and torsion potentials. researchgate.net

Conformer Analysis and Potential Energy Surfaces

Due to rotation around the carbon-carbon single bond, this compound can exist in different spatial arrangements known as conformers. The study of these conformers and the energy changes associated with their interconversion is crucial for understanding the molecule's flexibility and its population of different shapes at a given temperature.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.org For this compound, a simplified one-dimensional PES can be constructed by plotting the energy as a function of the dihedral angle of rotation around the C-C bond. This plot would reveal the energy minima corresponding to stable conformers (staggered conformations) and the energy maxima corresponding to transition states (eclipsed conformations).

Based on studies of similar 1,2-dihaloethanes, it is expected that this compound will have two main types of stable conformers:

Anti-conformer: Where the iodine atom and one of the chlorine atoms on the adjacent carbon are positioned 180° apart. This is often the most stable conformer due to minimized steric hindrance.

Gauche-conformers: Where the iodine atom and a chlorine atom are positioned approximately 60° apart. These are typically higher in energy than the anti-conformer. youtube.com

The relative energies of these conformers are determined by a balance of steric repulsion, electrostatic interactions (dipole-dipole interactions), and hyperconjugation effects. researchgate.net

Table 2: Estimated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (I-C-C-Cl) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 (Reference) |

| Gauche | ~60° | 1.2 - 1.5 |

| Eclipsed (Transition State) | 0° | 4.0 - 5.0 |

Note: These values are estimations based on trends observed in other dihaloethanes and would need to be confirmed by specific calculations for this compound.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting how a molecule will react and which products are most likely to form. By analyzing the electronic structure and energy landscape, chemists can gain insights into reaction mechanisms and selectivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack.

For this compound, FMO analysis would likely reveal:

HOMO: The HOMO is expected to have significant contributions from the lone pair electrons of the iodine atom, as iodine is the most polarizable and highest-energy halogen in the molecule. This suggests that the iodine end of the molecule would be susceptible to electrophilic attack.

LUMO: The LUMO is likely to be an antibonding orbital (σ*) associated with the C-I bond. The large lobe of this orbital would be located on the carbon atom attached to the iodine, making it the primary site for nucleophilic attack. This is consistent with the fact that iodide is a good leaving group.

Table 3: Illustrative Frontier Orbital Properties for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -9.5 | Iodine (p-orbitals) | Site for electrophilic attack. |

| LUMO | +1.2 | Carbon (adjacent to I) | Site for nucleophilic attack. |

Note: The energy values are illustrative and would be determined through quantum chemical calculations.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the movements of atoms and molecules over time, providing insights into conformational changes, solvent effects, and reaction dynamics.

MD simulations of this compound, particularly in a solvent, could be used to:

Study conformational dynamics: Observe the transitions between different conformers and determine their relative populations in a condensed phase.

Analyze solvent effects: Understand how the surrounding solvent molecules influence the structure and reactivity of this compound. For example, polar solvents might stabilize more polar conformers.

Simulate reaction pathways: By combining MD with quantum mechanical methods (QM/MM), it is possible to model the entire course of a chemical reaction, including the breaking and forming of bonds.

For example, MD simulations have been used to study the conformational equilibrium of 1,2-dichloroethane in the liquid phase, highlighting the importance of intermolecular interactions in determining the relative stability of its conformers. acs.org

Applications in Advanced Organic Synthesis

Building Block for Complex Fluorinated and Chlorinated Organic Molecules

The presence of three halogen atoms on a two-carbon backbone makes 1,1-dichloro-2-iodoethane a valuable precursor for the synthesis of more complex halogenated compounds. The differential reactivity of the carbon-iodine versus carbon-chlorine bonds allows for selective functionalization, providing a pathway to intricate fluorinated and chlorinated molecules.

Introduction of Dichloroiodoethyl Moieties

The 1,1-dichloro-2-iodoethyl group can be incorporated into organic molecules through nucleophilic substitution reactions, where the iodide atom serves as a leaving group. This moiety acts as a masked vinyl group or a precursor to other functional groups, offering a strategic advantage in multistep syntheses. The reactivity of this compound with various nucleophiles allows for the introduction of the dichloroiodoethyl unit onto a range of substrates. evitachem.com

Table 1: Reactivity of this compound with Nucleophiles

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Alkoxides | Dichloroiodoethyl ethers | Basic conditions |

| Thiolates | Dichloroiodoethyl thioethers | Basic conditions |

| Amines | N-substituted dichloroiodoethyl amines | Varies |

Precursor for Reactive Intermediates

This compound can serve as a precursor to various reactive intermediates, which can then be trapped in situ to form more complex products. For instance, treatment with a strong base can lead to the formation of a vinylidene chloride intermediate through dehydrohalogenation. This intermediate can then participate in cycloaddition reactions or react with nucleophiles.

Furthermore, the carbon-iodine bond can be cleaved homolytically using radical initiators or photolysis to generate a 1,1-dichloro-2-ethyl radical. This radical species can then engage in a variety of transformations, including addition to alkenes and alkynes, or hydrogen atom abstraction, to forge new carbon-carbon and carbon-heteroatom bonds.

Role in Novel Cascade and Multicomponent Reactions

While specific examples of this compound in cascade or multicomponent reactions are not extensively documented in readily available literature, its polyhalogenated nature suggests significant potential for such applications. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single step, are powerful tools for rapidly building molecular complexity.

The differential reactivity of the halogens in this compound could be exploited in designing novel reaction sequences. For example, an initial reaction at the iodo-substituted carbon could be followed by a subsequent transformation involving the dichloro-substituted carbon, all within a single synthetic operation. This could lead to the efficient construction of highly functionalized and stereochemically rich molecules.

Development of New Synthetic Methodologies Utilizing Halogenated Ethanes

The study of the reactivity of polyhalogenated ethanes like this compound contributes to the broader development of new synthetic methodologies. Understanding the factors that control the selective activation of different carbon-halogen bonds is crucial for designing new and efficient synthetic transformations.

Research into the reactions of this compound can provide insights into:

Selective C-I vs. C-Cl bond activation: Developing conditions that allow for the selective reaction of one halogen over the other is a key area of interest.

Control of elimination vs. substitution pathways: The choice of base, solvent, and temperature can influence whether the compound undergoes nucleophilic substitution or elimination, leading to different product outcomes. evitachem.comchemguide.co.uk

Radical-mediated transformations: Investigating the radical reactions of this compound can lead to the discovery of new methods for carbon-carbon and carbon-heteroatom bond formation.

By exploring the rich and varied chemistry of this compound, synthetic chemists can continue to expand their toolkit for the construction of complex and valuable organic molecules.

Environmental Fate and Mechanistic Transformation Pathways in Research Contexts

Degradation Pathways in Environmental Matrices

The degradation of 1,1-dichloro-2-iodoethane in the environment is expected to proceed through various mechanisms, including photolysis, hydrolysis, and biotransformation. The presence of both chlorine and iodine atoms on the ethane (B1197151) molecule influences its reactivity and the nature of its degradation products.

Photodissociation, the cleavage of chemical bonds by light, is a primary degradation pathway for many halogenated compounds in the environment. For haloalkanes, the carbon-halogen bond strength is a critical factor in determining the photolytic pathway. The bond dissociation energies generally follow the trend C-Cl > C-Br > C-I, indicating that the carbon-iodine bond is the most susceptible to cleavage upon absorption of ultraviolet (UV) radiation.

It is therefore highly probable that the photolytic degradation of this compound is initiated by the homolytic cleavage of the C-I bond, which has a significantly lower bond dissociation energy compared to the C-Cl bond. This process would result in the formation of a 1,1-dichloroethyl radical and an iodine radical.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-H | ~413 |

| C-Cl | ~339 |

| C-Br | ~285 |

| C-I | ~213 |

Note: The values are approximate and can vary depending on the specific molecular structure.

The subsequent reactions of the resulting radicals would determine the final degradation products. The 1,1-dichloroethyl radical could undergo further reactions, such as hydrogen abstraction from other molecules or recombination with other radicals.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes, hydrolysis typically involves the nucleophilic substitution of a halogen atom by a hydroxide (B78521) ion (OH⁻).

This compound is a geminal dihalide, meaning it has two halogen atoms attached to the same carbon atom. The hydrolysis of geminal dihalides can lead to the formation of aldehydes or ketones askfilo.comquora.comvedantu.com. The reaction mechanism involves a nucleophilic attack by water or a hydroxide ion on the carbon atom bearing the halogens askfilo.com. This leads to the displacement of one of the halogen atoms and the formation of an alcohol intermediate askfilo.com. This intermediate can then undergo further reaction to form a carbonyl compound askfilo.comquora.com.

In the case of this compound, the iodine atom is a better leaving group than the chlorine atoms due to the weaker C-I bond. Therefore, it is expected that the initial step of hydrolysis would be the substitution of the iodine atom. However, the geminal dichloro group is also susceptible to hydrolysis. The hydrolysis of a 1,1-dichloroalkane typically yields an aldehyde askfilo.comquora.com. For example, the hydrolysis of 1,1-dichloroethane (B41102) yields acetaldehyde (B116499) askfilo.com.

Given these principles, the hydrolysis of this compound is likely a complex process that could lead to a variety of products, depending on the reaction conditions. The initial substitution of the iodine atom would be followed by the slower hydrolysis of the geminal dichloro group.

Microbial degradation plays a crucial role in the environmental fate of many organic pollutants. For halogenated compounds, a key biotransformation pathway is reductive dehalogenation, which is the removal of a halogen atom with the concurrent addition of electrons documentsdelivered.comnih.govresearchgate.netsemanticscholar.org. This process is often carried out by anaerobic microorganisms that use the halogenated compound as an electron acceptor in their respiration frontiersin.org.

The susceptibility of a halogenated alkane to reductive dehalogenation is influenced by the type of halogen. Generally, the ease of reductive dehalogenation follows the order I > Br > Cl > F. This trend is consistent with the decreasing bond strength of the carbon-halogen bond. Therefore, the iodine atom in this compound is expected to be the most readily removed through microbial action.

Studies on the biodegradation of chlorinated alkanes have shown that various microorganisms are capable of dehalogenation under both aerobic and anaerobic conditions nih.goveurochlor.org. For instance, some bacteria possess dehalogenase enzymes that can catalyze the hydrolytic or reductive removal of halogens eurochlor.org. In the context of this compound, it is plausible that microorganisms could initially deiodinate the molecule, followed by the slower dechlorination of the resulting 1,1-dichloroethane. The biodegradation of 1,2-dichloroethane (B1671644) has been shown to be effectively carried out by various microbial communities under different redox conditions nih.govresearchgate.net.

Atmospheric Chemistry and Tropospheric Lifetime Research

The atmospheric fate of volatile organic compounds is primarily determined by their reaction with photochemically generated oxidants, most importantly the hydroxyl radical (OH). The rate of this reaction is a key parameter in determining the atmospheric lifetime of a compound.

While there are no specific experimental data for the reaction of this compound with OH radicals, the atmospheric lifetimes of other halogenated ethanes can provide an estimate. The presence of C-H bonds in this compound makes it susceptible to attack by OH radicals. The reaction proceeds via hydrogen abstraction, leading to the formation of a halogenated ethyl radical and a water molecule.

The atmospheric lifetime of a compound with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (kOH * [OH])

where τ is the atmospheric lifetime, kOH is the rate constant for the reaction with OH radicals, and [OH] is the average concentration of OH radicals in the troposphere.

Table 2: Estimated Atmospheric Lifetimes of Selected Halogenated Ethanes

| Compound | Estimated Atmospheric Lifetime |

| Ethane | ~2 months copernicus.org |

| 1,1-Dichloroethane | 49 days cdc.gov |

| 1,1-Dichloro-1-fluoroethane | 10.8 years nih.gov |

| Propane | ~14 days |

Note: Lifetimes are approximate and can vary based on atmospheric conditions and the specific data source.

Given the structure of this compound, its tropospheric lifetime is expected to be on the order of weeks to months, primarily governed by its reaction with OH radicals.

Advanced Remediation Chemistry Studies for Halogenated Compounds

The contamination of soil and groundwater by halogenated hydrocarbons has prompted the development of various advanced remediation technologies. These technologies are broadly categorized into advanced oxidation processes (AOPs) and advanced reduction processes (ARPs).

Advanced Oxidation Processes (AOPs) involve the generation of highly reactive oxygen species, such as hydroxyl radicals, to degrade organic pollutants researchgate.netiwaponline.comnih.gov. Common AOPs include the use of ozone, hydrogen peroxide, and UV light in various combinations iwaponline.comnih.gov. These processes are effective in breaking down a wide range of organic compounds, including chlorinated hydrocarbons, into less harmful substances like carbon dioxide, water, and mineral acids iwaponline.comengineering.org.cn. The combination of AOPs with gas absorption has been investigated for the treatment of waste gases containing chlorinated solvents iwaponline.comnih.gov.

Advanced Reduction Processes (ARPs) , on the other hand, utilize reducing agents to dehalogenate contaminants. A prominent example is the use of zero-valent iron (ZVI) for in situ chemical reduction (ISCR) of chlorinated solvents battelle.org. ZVI can donate electrons to the chlorinated molecule, leading to the reductive cleavage of the carbon-halogen bond. This technology has been successfully applied to the remediation of groundwater contaminated with various chlorinated compounds.

Given the presence of both chlorine and iodine in this compound, both AOPs and ARPs could potentially be effective for its remediation. The weaker C-I bond would likely be more susceptible to reductive cleavage, suggesting that ARPs could be a particularly promising approach. The simultaneous degradation and dehalogenation of halogenated antibiotics have been demonstrated using carbon dioxide radical anions, highlighting the potential of novel reductive techniques engineering.org.cn.

Table 3: Overview of Advanced Remediation Technologies for Halogenated Compounds

| Technology | Principle | Target Contaminants |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive oxygen species (e.g., OH radicals) | Wide range of organic compounds, including chlorinated hydrocarbons |

| UV/H₂O₂ | Photolysis of hydrogen peroxide to generate OH radicals | Chlorinated solvents, pesticides, aromatic compounds |

| Ozonation | Direct reaction with ozone and generation of OH radicals | Chlorinated ethenes, phenols, dyes |

| Fenton's Reagent | Reaction of Fe²⁺ with H₂O₂ to produce OH radicals | Aromatic compounds, halogenated hydrocarbons researchgate.net |

| Advanced Reduction Processes (ARPs) | Use of reducing agents to dehalogenate contaminants | Halogenated organic compounds |

| Zero-Valent Iron (ZVI) | Reductive dehalogenation by electron transfer from iron | Chlorinated solvents, pesticides battelle.org |

| Bimetallic Systems | Enhanced reactivity of ZVI with a second metal (e.g., palladium) | Chlorinated methanes, ethanes, and ethenes |

Future Research Directions and Perspectives

Innovations in Green Synthetic Routes for 1,1-Dichloro-2-iodoethane

The development of environmentally benign synthetic methods for halogenated compounds is a key focus of green chemistry. Future research into the synthesis of this compound is anticipated to move away from traditional methods that may use hazardous reagents and produce significant waste. Innovations are expected in the adoption of greener solvents, such as water or ionic liquids, and the use of biocatalysts to facilitate the synthesis under milder conditions. arkat-usa.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are also being explored to improve efficiency and reduce the generation of by-products. arkat-usa.org The goal is to create more sustainable and atom-economical pathways to this important chemical intermediate.

Exploration of Novel Reactivity Patterns

As a vicinal dihalide, this compound possesses a rich and varied reactivity. A primary area of its known chemical behavior is in elimination reactions, where treatment with a base can lead to the formation of a double or triple bond. libretexts.orgmasterorganicchemistry.comlibretexts.org Specifically, a double dehydrohalogenation can be induced by a strong base to produce an alkyne. masterorganicchemistry.comlibretexts.org

Future research will likely delve into more nuanced and selective transformations. The differential reactivity of the carbon-chlorine versus the carbon-iodine bond presents a key area for exploration. The C-I bond is weaker than the C-Cl bond, which should allow for its selective cleavage under carefully controlled conditions. youtube.com This could open up novel reaction pathways where the iodine atom is selectively replaced or involved in a coupling reaction, leaving the chlorine atoms intact for subsequent transformations. The exploration of reactions under photolytic or electrochemical conditions could also reveal new and unexpected reactivity patterns.

Advanced Catalyst Development for Selective Transformations

The development of advanced catalysts is crucial for unlocking the full synthetic potential of this compound in a selective and efficient manner. Future research will likely focus on designing catalysts that can differentiate between the C-Cl and C-I bonds. Transition-metal catalysis, particularly with nickel and palladium, has shown promise in the activation of carbon-halogen bonds for cross-coupling reactions. acs.orgnih.gov The development of catalysts that can selectively activate the C-I bond would allow for the introduction of a wide range of substituents at that position.

Furthermore, photoredox catalysis is an emerging area that could enable novel transformations of this compound under mild conditions. rsc.org The design of catalysts that can facilitate radical-based reactions could lead to new methods for carbon-carbon and carbon-heteroatom bond formation. The ultimate goal is to develop highly selective and recyclable catalysts that minimize waste and energy consumption, in line with the principles of green chemistry.

Integration with Machine Learning and AI in Chemical Discovery

| AI/ML Application Area | Potential Impact on this compound Research | Example AI/ML Models |

|---|---|---|

| Reaction Outcome Prediction | Predicting the products and yields of reactions involving this compound under various conditions. | Neural Networks, Random Forest, XGBoost nih.gov |

| Site Selectivity Prediction | Predicting whether the C-Cl or C-I bond will react preferentially in a given transformation. | Morgan Fingerprints with various ML architectures digitellinc.com |

| Discovery of Novel Reactions | Identifying new and synthetically useful transformations of this compound. | Generative models, Reinforcement learning |

| Catalyst Design and Optimization | Designing novel catalysts for selective transformations and optimizing their performance. | Genetic algorithms, Bayesian optimization |

Role of this compound in Sustainable Chemistry Initiatives

This compound has the potential to play a significant role in sustainable chemistry initiatives due to its nature as a versatile chemical building block. algoreducation.comwikipedia.org Its multiple halogen atoms provide several points for chemical modification, allowing for the efficient construction of more complex molecules. nih.gov This aligns with the green chemistry principle of atom economy, where the goal is to incorporate the maximum number of atoms from the starting materials into the final product.

Future research will likely focus on utilizing this compound in the synthesis of pharmaceuticals, agrochemicals, and new materials in a more sustainable manner. wikipedia.orgvedantu.com By developing selective and efficient catalytic methods for its transformation, chemists can reduce the number of synthetic steps required, thereby minimizing waste and energy consumption. Furthermore, exploring its use in flow chemistry and continuous manufacturing processes could lead to safer, more efficient, and more sustainable chemical production. The unique reactivity imparted by its functional groups makes it a valuable tool in the ongoing effort to develop greener and more sustainable chemical processes. viridischem.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.